molecular formula C7H7ClF4O2 B14316726 2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate CAS No. 112147-50-9

2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate

Cat. No.: B14316726
CAS No.: 112147-50-9
M. Wt: 234.57 g/mol
InChI Key: OOUSDMSJNKEAJO-UHFFFAOYSA-N
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Description

2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H7ClF4O2. . This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-Chloro-2,3,3,3-tetrafluoropropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (for hydroxyl substitution) and primary amines (for amine substitution). These reactions are typically carried out in polar solvents such as water or ethanol.

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

Major Products Formed

Scientific Research Applications

2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The methacrylate group allows the compound to form long polymer chains through free radical polymerization. The presence of fluorine atoms in the structure imparts unique properties such as hydrophobicity and chemical resistance to the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but lacks the chlorine atom.

    2,2,2-Trifluoroethyl methacrylate: Contains fewer fluorine atoms and lacks the chlorine atom.

    3-Chloro-2-hydroxypropyl methacrylate: Contains a hydroxyl group instead of fluorine atoms.

Uniqueness

2-Chloro-2,3,3,3-tetrafluoropropyl 2-methylprop-2-enoate is unique due to the presence of both chlorine and multiple fluorine atoms in its structure. This combination imparts distinct chemical properties such as high reactivity in substitution reactions and the ability to form highly stable and resistant polymers .

Properties

CAS No.

112147-50-9

Molecular Formula

C7H7ClF4O2

Molecular Weight

234.57 g/mol

IUPAC Name

(2-chloro-2,3,3,3-tetrafluoropropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C7H7ClF4O2/c1-4(2)5(13)14-3-6(8,9)7(10,11)12/h1,3H2,2H3

InChI Key

OOUSDMSJNKEAJO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C(F)(F)F)(F)Cl

Origin of Product

United States

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